molecular formula C8H8BrNO2 B1418663 Ethyl 4-bromopicolinate CAS No. 62150-47-4

Ethyl 4-bromopicolinate

Cat. No.: B1418663
CAS No.: 62150-47-4
M. Wt: 230.06 g/mol
InChI Key: ATVHAWNFNGFPEM-UHFFFAOYSA-N
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Description

Ethyl 4-bromopicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of ethyl picolinate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 4-aminopicolinate using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 4-bromopyridine-2-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Ethyl 4-aminopicolinate, ethyl 4-thiocyanatopicolinate.

    Reduction: Ethyl 4-aminopicolinate.

    Oxidation: Ethyl 4-bromopyridine-2-carboxylate.

Scientific Research Applications

Ethyl 4-bromopicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.

    Medicine: Research into this compound derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromopicolinate largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The bromine atom at the 4-position can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Ethyl 4-bromopicolinate can be compared with other halogenated picolinates such as ethyl 4-chloropicolinate and ethyl 4-iodopicolinate. While all these compounds share a similar core structure, the different halogen atoms impart distinct reactivity and properties:

    Ethyl 4-chloropicolinate: Less reactive in nucleophilic substitution reactions compared to the bromo derivative.

    Ethyl 4-iodopicolinate: More reactive in substitution reactions due to the larger atomic radius and weaker carbon-iodine bond.

These differences make this compound unique in its balance of reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

ethyl 4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVHAWNFNGFPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657716
Record name Ethyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-47-4
Record name Ethyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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